An In-Depth Technical Guide to the Physicochemical Properties of 4,4'-Thiodianiline
An In-Depth Technical Guide to the Physicochemical Properties of 4,4'-Thiodianiline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-Thiodianiline (TDA), an organosulfur compound, is a significant industrial chemical primarily utilized as an intermediate in the synthesis of dyes, high-performance polymers, epoxy resins, and rubber chemicals.[1] Its molecular structure, featuring a flexible thioether linkage between two aniline (B41778) moieties, imparts unique chemical reactivity and physical characteristics. This guide provides a comprehensive overview of the core physicochemical properties of 4,4'-Thiodianiline, detailed experimental protocols for their determination, and a summary of its primary synthesis routes. Due to its classification as a suspected carcinogen, appropriate safety and handling protocols are also briefly addressed.
Core Physicochemical Properties
The fundamental physical and chemical characteristics of 4,4'-Thiodianiline are summarized below. These properties are crucial for its application in various chemical syntheses and for understanding its behavior in different environmental and biological systems.
General and Physical Properties
This table outlines the basic identifiers and physical state information for 4,4'-Thiodianiline.
| Property | Value | Reference |
| Chemical Name | 4,4'-Sulfanediyldianiline | [2] |
| Synonyms | p,p'-Thiodianiline, Bis(4-aminophenyl) sulfide | [2][3] |
| CAS Number | 139-65-1 | [2][4] |
| Molecular Formula | C₁₂H₁₂N₂S | [2] |
| Molecular Weight | 216.30 g/mol | [2][5] |
| Appearance | White to pale yellow or brown-violet crystalline powder/needles.[1] May darken on exposure to air or light.[1] | [1][2][6] |
| Odor | Faint, characteristic amine-like odor | [1] |
Thermodynamic and Solubility Properties
This table presents key thermodynamic data and solubility information, which are critical for designing reaction conditions and purification processes.
| Property | Value | Reference |
| Melting Point | 105 - 110 °C | [2][4][6] |
| Boiling Point | 361 °C (estimated), 464.8 °C @ 760 mmHg | [2][6] |
| Water Solubility | Slightly soluble / Insoluble | [1][6] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, and hot benzene. Slightly soluble in DMSO and Methanol. | [4][6] |
| pKa (Predicted) | 4.55 ± 0.10 | [6] |
| LogP (log Kow) | 2.18 | [5] |
| Flash Point | 234.9 °C | [2] |
| Density (estimate) | 1.1391 - 1.26 g/cm³ | [2][6] |
| Refractive Index (estimate) | 1.5700 | [6] |
Spectroscopic Data
Spectroscopic data are essential for the identification and structural elucidation of 4,4'-Thiodianiline.
| Spectrum Type | Key Data Points | Reference |
| UV-Vis (in Alcohol) | λmax: 264 nm (log ε = 4.39) | [5] |
| ¹H NMR | Sadtler Ref. No: 2074 | [5] |
| IR (Grating) | Sadtler Ref. No: 8866 | [5] |
| Mass Spectrometry | NIST/EPA/MSDC Ref. No: 76016 | [5] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physicochemical properties of 4,4'-Thiodianiline.
Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.
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Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.
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Procedure:
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A small amount of finely powdered, dry 4,4'-Thiodianiline is packed into the sealed end of a capillary tube to a height of 1-2 mm.
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The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
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The assembly is placed in the heating block of the apparatus or immersed in the oil bath of a Thiele tube.
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The sample is heated rapidly to obtain an approximate melting point.
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The apparatus is allowed to cool, and a second sample is heated slowly (approximately 2°C per minute) as the temperature approaches the approximate melting point.
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The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting range is reported as T₁ - T₂.
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Solubility Determination
Solubility is determined by observing the dissolution of the solute in a given solvent at a specified temperature.
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Apparatus: Test tubes, vortex mixer, analytical balance.
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Procedure:
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A small, accurately weighed amount of 4,4'-Thiodianiline (e.g., 10 mg) is placed into a test tube.
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A measured volume of the solvent (e.g., 1 mL of water, ethanol, DMSO) is added.
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The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).
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The mixture is visually inspected for the presence of undissolved solid.
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If the solid dissolves completely, the compound is considered soluble under these conditions. If not, it is classified as slightly soluble or insoluble. Quantitative solubility can be determined by incrementally adding solute to a known volume of solvent until saturation is reached, followed by filtration and quantification of the dissolved material.
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UV-Visible Spectroscopy
UV-Vis spectroscopy is used to identify the wavelengths at which a molecule absorbs light, which is related to its electronic transitions.
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Apparatus: UV-Vis spectrophotometer, quartz cuvettes, volumetric flasks.
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Procedure:
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A stock solution of 4,4'-Thiodianiline is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable UV-transparent solvent (e.g., ethanol) in a volumetric flask.
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The stock solution is serially diluted to prepare a working solution of a concentration that will give an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).
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The spectrophotometer is zeroed using a blank cuvette containing only the solvent.
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The cuvette is filled with the sample solution, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm for aromatic compounds).
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The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.
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Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to vibrational transitions.
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Apparatus: FTIR spectrometer, agate mortar and pestle, KBr press or ATR accessory.
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Procedure (KBr Pellet Method):
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Approximately 1-2 mg of dry 4,4'-Thiodianiline is finely ground with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
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The mixture is transferred to a pellet die.
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Pressure is applied using a hydraulic press to form a thin, transparent KBr pellet.
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The pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.
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-
Procedure (Attenuated Total Reflectance - ATR):
-
The ATR crystal is cleaned thoroughly.
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A small amount of the solid 4,4'-Thiodianiline sample is placed directly onto the crystal.
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Pressure is applied to ensure good contact between the sample and the crystal.
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The spectrum is recorded directly.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.
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Apparatus: NMR spectrometer, NMR tubes, volumetric glassware.
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Procedure:
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For ¹H NMR, 5-25 mg of 4,4'-Thiodianiline is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a small vial.
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The solution is filtered through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube to remove any particulate matter.
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A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing.
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The NMR tube is capped and placed in the NMR spectrometer.
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The magnetic field is shimmed to achieve homogeneity, and the spectrum is acquired. For ¹³C NMR, a higher sample concentration (50-100 mg) is typically required due to the lower natural abundance of the ¹³C isotope.
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Synthesis Pathway
4,4'-Thiodianiline can be synthesized through several routes. A common industrial method involves the reaction of aniline with sulfur. Another pathway is the reduction of a nitro precursor.
Synthesis from Aniline and Sulfur
This diagram illustrates a generalized pathway for the synthesis of 4,4'-Thiodianiline from the reaction of aniline with sulfur, often with a catalyst like lead oxide to improve the yield of the desired 4,4' isomer.[2]
Caption: Synthesis of 4,4'-Thiodianiline from Aniline and Sulfur.
Synthesis via Reduction of Bis(4-nitrophenyl) sulfide
This workflow outlines an alternative synthesis route starting from bis(4-nitrophenyl) sulfide.[4]
Caption: Synthesis of 4,4'-Thiodianiline via Reduction.
Safety and Handling
4,4'-Thiodianiline is considered a potentially hazardous chemical and is classified as a suspected carcinogen (IARC Group 2B).[6] Exposure may cause irritation to the skin, eyes, and respiratory tract.[1] Therefore, it should be handled with extreme caution in a well-ventilated area, preferably a fume hood. Personal protective equipment, including gloves, safety goggles, and a lab coat, is mandatory. All personnel should be trained on its proper handling and storage.
Conclusion
This technical guide has provided a detailed summary of the key physicochemical properties of 4,4'-Thiodianiline, along with standardized experimental protocols for their determination. The data presented are essential for researchers and professionals working with this compound, enabling a better understanding of its behavior and facilitating its use in the synthesis of a wide range of materials. Given its potential health hazards, strict adherence to safety protocols is imperative when handling 4,4'-Thiodianiline.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4,4'-Thiodianiline - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. 4,4'-Thiodianiline | C12H12N2S | CID 8765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,4'-THIODIANILINE CAS#: 139-65-1 [m.chemicalbook.com]
- 6. 4,4'-Thiodianiline , Analysis standard , 139-65-1 - CookeChem [cookechem.com]
